

A Comparative Guide to Bromhexine Related Compound 2 HCl and Other Bromhexine Impurities

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Compound of Interest

Compound Name: *Bromhexine Related Compound 2 HCl*

Cat. No.: *B602087*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Bromhexine Related Compound 2 HCl** against other known impurities of Bromhexine. The information presented herein is curated from publicly available scientific literature and is intended to support research and development activities in the pharmaceutical industry.

Introduction to Bromhexine and its Impurities

Bromhexine hydrochloride is a widely used mucolytic agent that helps in clearing mucus from the respiratory tract.^[1] During its synthesis and storage, several related compounds or impurities can be formed. The presence of these impurities, even in trace amounts, can affect the safety and efficacy of the final drug product. Therefore, their identification, quantification, and control are critical aspects of pharmaceutical quality assurance.

This guide focuses on a comparative analysis of **Bromhexine Related Compound 2 HCl** and other significant impurities, including those specified in major pharmacopoeias such as Impurity A, B, C, D, and E.

Chemical and Physical Properties

A fundamental step in impurity profiling is the characterization of the chemical and physical properties of each related substance. The table below summarizes the key identifiers for Bromhexine HCl and its prominent impurities.

Compound Name	Chemical Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Bromhexine HCl	2,4-Dibromo-6- [[cyclohexyl(meth yl)amino]methyl] aniline hydrochloride	611-75-6	C ₁₄ H ₂₁ Br ₂ ClN ₂	412.59
Bromhexine Related Compound 2 HCl	2-Bromo-4- chloro-6- ((cyclohexyl(met hyl)amino)methyl)aniline hydrochloride	32193-43-4	C ₁₄ H ₂₀ BrClN ₂ .H Cl	368.14
Bromhexine Impurity A	(2-Amino-3,5- dibromophenyl)m ethanol	50739-76-9	C ₇ H ₇ Br ₂ NO	280.94
Bromhexine Impurity B	2-Amino-3,5- dibromobenzalde hyde	50910-55-9	C ₇ H ₅ Br ₂ NO	278.93
Bromhexine Impurity C	N-(2- Aminobenzyl)-N- methylcyclohexa namine	57365-08-9	C ₁₄ H ₂₂ N ₂	218.34
Bromhexine Impurity D	N-(2- aminobenzyl)cycl ohexanamine	10076-98-9 (HCl salt)	C ₁₄ H ₂₁ BrN ₂	297.24
Bromhexine Impurity E	3,3'- Methylenebis(N- cyclohexyl-N- methyl-2- aminobenzylami ne)	1661064-00-1	C ₁₅ H ₂₁ Br ₂ N ₂	389.15

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common techniques for the separation and quantification of Bromhexine and its related compounds.[\[2\]](#)
[\[3\]](#)[\[4\]](#)

High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed and validated for the determination of Bromhexine and its impurities.[\[3\]](#)[\[5\]](#) These methods are crucial for routine quality control and stability studies.

Experimental Protocol: A Representative HPLC Method[\[3\]](#)

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of methanol and water (90:10, v/v), with the pH adjusted to 2.5 using o-phosphoric acid.
- Flow Rate: 1.5 mL/min.
- Column Temperature: 40°C.
- Detection Wavelength: 240 nm.
- Injection Volume: 10 μ L.

Data Presentation: Linearity of the HPLC Method[\[3\]](#)

The following table summarizes the linearity ranges for Bromhexine HCl and two of its impurities, demonstrating the method's quantitative capability.

Analyte	Linearity Range (µg/mL)	Correlation Coefficient (r ²)
Bromhexine HCl	4.00 - 40.00	> 0.999
Impurity B	0.20 - 10.00	> 0.999
Impurity C	0.50 - 10.00	> 0.999

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like plasma, UPLC-MS/MS methods are employed.^[6]^[7]^[8] These methods are particularly useful for pharmacokinetic studies and trace-level impurity analysis.

Experimental Protocol: A Representative UPLC-MS/MS Method^[8]

- Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.
- Column: A reversed-phase column (e.g., Kinetex C18, 100 Å, 2.6 µm, 50 mm x 4.6 mm).
- Mobile Phase: A mixture of methanol and water (95:5, v/v).
- Flow Rate: 1.0 mL/min.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte.

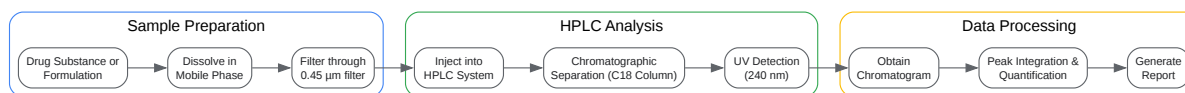
Data Presentation: UPLC-MS/MS Method Validation Parameters^[8]

This table presents key validation parameters for the UPLC-MS/MS analysis of Bromhexine.

Parameter	Bromhexine
Linearity Range	0.5 - 50 µg/mL
Limit of Detection (LOD)	0.43 ng/mL
Intra-day Accuracy (%)	99.33 - 105.77
Inter-day Accuracy (%)	104.40 - 106.40
Intra-day Precision (RSD%)	2.47 - 8.03
Inter-day Precision (RSD%)	5.71 - 8.30

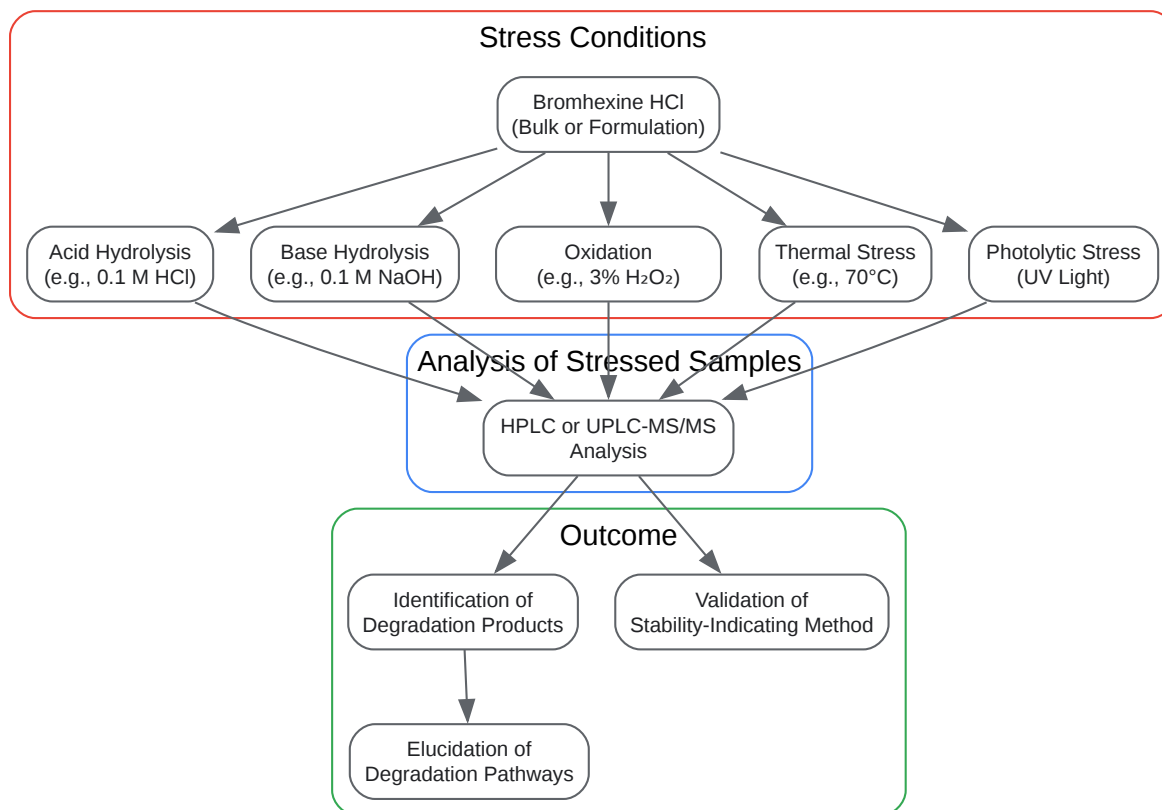
Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate typical workflows for the analysis of Bromhexine impurities.



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Caption: A typical workflow for the analysis of Bromhexine impurities using HPLC.



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Caption: A workflow for conducting forced degradation studies on Bromhexine HCl.

Conclusion

The control of impurities is a mandatory requirement in drug development and manufacturing. This guide has provided a comparative overview of **Bromhexine Related Compound 2 HCl** and other key impurities of Bromhexine. The presented data, derived from various analytical studies, highlights the importance of robust analytical methods for impurity profiling. The detailed experimental protocols and workflow diagrams serve as a valuable resource for scientists and researchers in this field. It is essential to note that for regulatory submissions,

method validation must be performed according to the specific guidelines of the relevant authorities.

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